molecular formula C23H18Br2N2O B10932053 3,5-bis(3-bromophenyl)-1-(4-methoxybenzyl)-1H-pyrazole

3,5-bis(3-bromophenyl)-1-(4-methoxybenzyl)-1H-pyrazole

Cat. No.: B10932053
M. Wt: 498.2 g/mol
InChI Key: JWWRXAKQGUPJGL-UHFFFAOYSA-N
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Description

“3,5-bis(3-bromophenyl)-1-(4-methoxybenzyl)-1H-pyrazole” is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of bromophenyl and methoxybenzyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-bis(3-bromophenyl)-1-(4-methoxybenzyl)-1H-pyrazole” typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound.

    Introduction of Bromophenyl Groups: Bromination of phenyl groups can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Methoxybenzyl Group: This step may involve the use of a suitable benzylating agent, such as 4-methoxybenzyl chloride, in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group.

    Reduction: Reduction reactions may target the bromophenyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may lead to dehalogenated products.

Scientific Research Applications

Chemistry

In chemistry, “3,5-bis(3-bromophenyl)-1-(4-methoxybenzyl)-1H-pyrazole” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of pyrazoles are often explored for their pharmacological potential. This compound could be investigated for its ability to interact with specific biological targets.

Industry

In the industrial sector, such compounds may be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of “3,5-bis(3-bromophenyl)-1-(4-methoxybenzyl)-1H-pyrazole” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“3,5-bis(3-bromophenyl)-1-(4-methoxybenzyl)-1H-pyrazole” is unique due to the specific combination of bromophenyl and methoxybenzyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H18Br2N2O

Molecular Weight

498.2 g/mol

IUPAC Name

3,5-bis(3-bromophenyl)-1-[(4-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C23H18Br2N2O/c1-28-21-10-8-16(9-11-21)15-27-23(18-5-3-7-20(25)13-18)14-22(26-27)17-4-2-6-19(24)12-17/h2-14H,15H2,1H3

InChI Key

JWWRXAKQGUPJGL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br

Origin of Product

United States

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